N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-11(2)9-15(13-7-8-23(19,20)10-13)24(21,22)14-5-3-12(4-6-14)16(17)18/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUGSKZZGFPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with isobutylamine to form the corresponding amine derivative.
In the next step, the amine derivative is subjected to sulfonation using sulfonyl chloride reagents, such as 4-nitrobenzenesulfonyl chloride, under basic conditions. This reaction results in the formation of the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The nitrobenzene ring can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage. The dioxidotetrahydrothiophene moiety may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide: This compound has a similar structure but with different substituents on the benzene ring, leading to different chemical properties and applications.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tetrahydrothiophene ring, a sulfonamide group, and a nitrobenzene moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 344.45 g/mol. The presence of functional groups such as sulfone and nitro enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.45 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes, while the nitro group may participate in redox reactions, influencing various biological pathways. Studies suggest that it may modulate the activity of targets involved in cancer cell proliferation and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cellular proliferation across various cancer cell lines, suggesting potential as an anticancer agent.
Case Study: Inhibition of Tumor Growth
In a study published in 2024, the compound was tested against several tumor types, showing a marked reduction in cell viability at concentrations as low as 10 μM. The results indicated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions such as glaucoma and edema.
Antimicrobial Properties
Studies have also explored the antimicrobial activity of this compound. Its structural components allow for interactions with bacterial enzymes, potentially leading to bacteriostatic effects against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | Moderate anticancer activity; less potent than target compound |
| N-(3-cyanophenyl)-3-[1,1-dioxidotetrahydrothiophen-3-yl]benzamide | Exhibits antibacterial properties; lower selectivity |
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide?
A robust synthesis protocol requires:
- Stepwise functionalization : Begin with sulfonylation of the tetrahydrothiophene dioxido moiety, followed by coupling with isobutylamine and nitrobenzenesulfonyl chloride .
- Reaction condition optimization : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to prevent hydrolysis of intermediates .
- Purification strategies : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this sulfonamide derivative?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., sulfonamide NH at δ 8.5–9.5 ppm, tetrahydrothiophene protons at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 403.08) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor synthetic intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Methodological approaches include:
- Functional group modifications : Synthesize analogs by replacing the nitro group with cyano or methoxy groups to evaluate electronic effects on bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., cyclooxygenase-2) and validate via IC50 assays .
- 3D-QSAR analysis : Generate CoMFA/CoMSIA models to correlate spatial/electronic properties with observed antimicrobial or anti-inflammatory activity .
Q. What experimental approaches can resolve contradictions in reported biological activity data?
To address discrepancies:
- Reproducibility controls : Standardize assay conditions (e.g., cell line passage number, serum-free media for cytotoxicity studies) .
- Advanced analytics : Use LC-MS/MS to verify compound stability in biological matrices and rule out degradation artifacts .
- Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase inhibition assays) to identify confounding variables like assay temperature or solvent choice .
Q. How can computational tools predict the metabolic pathways of this compound in in vitro models?
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .
- Isotope labeling : Synthesize deuterated analogs to track metabolic transformations (e.g., sulfonamide oxidation or nitro group reduction) .
- In silico prediction: Use software like ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism and identify potential toxicophores .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the compound’s enzyme inhibition efficacy?
- Kinetic studies : Perform time-dependent inhibition assays to differentiate reversible vs. irreversible binding mechanisms .
- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve ambiguities in binding modes .
- Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH 7.4, 37°C) to minimize variability from assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
